2,4-Dibromothiazole-5-sulfonyl chloride
Description
Properties
Molecular Formula |
C3Br2ClNO2S2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2,4-dibromo-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C3Br2ClNO2S2/c4-1-2(11(6,8)9)10-3(5)7-1 |
InChI Key |
JFZRZUVWJYLQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)Br)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
-
Nucleophilic Substitution Reactions:
- The sulfonyl chloride group allows for nucleophilic substitution with amines or alcohols, leading to the formation of sulfonamides or sulfonate esters, respectively. This property is crucial for synthesizing various biologically active compounds.
- Synthesis of Arylthiazole Derivatives:
- Cross-Coupling Reactions:
Medicinal Chemistry Applications
- Potential Antimicrobial Agents:
- Inhibition of Metallo-β-Lactamases:
- Development of Anticancer Agents:
Case Studies
Chemical Reactions Analysis
Sulfonamide Formation via Amine Nucleophilic Substitution
The sulfonyl chloride group undergoes nucleophilic substitution with amines to form sulfonamide derivatives, a key reaction for pharmaceutical applications.
Reaction Conditions :
-
Primary/secondary amines react at 0–25°C in aprotic solvents (e.g., dichloromethane, acetonitrile).
-
Base (e.g., triethylamine) neutralizes HCl byproduct, driving the reaction forward.
Example :
Reaction with methylamine yields 2,4-dibromothiazole-5-sulfonamide (Fig. 1).
Mechanism :
-
Amine attacks the electrophilic sulfur in the sulfonyl chloride group.
-
Displacement of chloride ion forms the sulfonamide bond.
Sulfonate Ester Formation with Alcohols
The sulfonyl chloride reacts with alcohols to produce sulfonate esters, useful in polymer and agrochemical synthesis.
Reaction Conditions :
-
Requires base (e.g., pyridine) to scavenge HCl.
-
Conducted in anhydrous solvents (e.g., THF) under inert atmosphere.
Example :
Reaction with methanol yields methyl 2,4-dibromothiazole-5-sulfonate (Fig. 2).
Bromine Substitution Reactions
The bromine atoms at the 2- and 4-positions participate in cross-coupling and nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Coupling
Reagents :
-
Palladium catalysts (e.g., Pd(PPh₃)₄).
-
Boronic acids in basic aqueous/organic media.
Example :
Reaction with phenylboronic acid introduces aryl groups at brominated positions (Fig. 3).
SNAr with Amines
Reaction Conditions :
-
Requires electron-withdrawing sulfonyl group to activate thiazole ring.
-
Heated (60–80°C) in polar aprotic solvents (e.g., DMF).
Example :
Displacement of bromine with piperidine yields 5-sulfonyl-2-piperidinyl-4-bromothiazole (Fig. 4).
Oxidative Transformations
The sulfonyl chloride group can be oxidized to sulfonic acids under controlled conditions.
Reagents :
Application :
Useful for enhancing water solubility in drug design .
Comparative Reaction Table
| Reaction Type | Reagents/Conditions | Products | Key Applications |
|---|---|---|---|
| Sulfonamide formation | R-NH₂, CH₂Cl₂, 0–25°C, Et₃N | Sulfonamide derivatives | Antimicrobial agents |
| Sulfonate ester synthesis | R-OH, pyridine, THF, rt | Sulfonate esters | Polymer crosslinkers |
| Suzuki coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, H₂O/THF, 80°C | Biaryl thiazoles | Fluorescent probes |
| SNAr with amines | R₂NH, DMF, 60°C | Aminothiazole derivatives | Kinase inhibitors |
Mechanistic Insights
-
Electrophilic Sulfur : The sulfonyl chloride group’s electron-withdrawing nature activates the thiazole ring for SNAr at bromine sites.
-
Steric Effects : Bulky substituents at the 5-position hinder nucleophilic attack on adjacent bromines, influencing regioselectivity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Molecular Properties
The substituents on the thiazole ring significantly alter the physicochemical and reactive properties of sulfonyl chlorides. Below is a comparison of key analogs:
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2,4-Dibromothiazole-5-sulfonyl chloride | Br (2,4-positions) | C₃Br₂ClNO₂S₂ | ~348.3 (calculated) | High molecular weight, strong electron-withdrawing effects, enhanced electrophilicity |
| 2,4-Dimethylthiazole-5-sulfonyl chloride | CH₃ (2,4-positions) | C₅H₅ClNO₂S₂ | 226.73 | Lower steric hindrance, electron-donating methyl groups reduce reactivity |
| 2,4-Diphenylthiazole-5-sulfonyl chloride | C₆H₅ (2,4-positions) | C₁₅H₁₀ClNO₂S₂ | 335.82 | Bulky phenyl groups increase steric hindrance, moderate electrophilicity |
| 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride | Cl (2), CH₃ (4) | C₄H₃Cl₂NO₂S₂ | ~240.1 (estimated) | Mixed electronic effects: Cl (EWG) and CH₃ (EDG) balance reactivity |
Key Observations :
- Electrophilicity : Bromine’s electron-withdrawing nature (via inductive effects) increases the sulfonyl chloride’s electrophilicity compared to methyl or phenyl substituents, making 2,4-dibromo derivatives more reactive toward nucleophiles like amines or alcohols .
- Steric Effects : Bulky groups (e.g., phenyl) hinder access to the sulfonyl chloride group, slowing reactions. The bromine substituents, while large, are less sterically demanding than phenyl rings .
- Stability : Bromine’s polarizability may enhance stability under certain conditions compared to lighter halogens like chlorine, though direct stability data are lacking in the evidence.
Comparison with Benzene-Based Sulfonyl Chlorides
- Reactivity : Thiazole-based sulfonyl chlorides are generally more reactive than benzene analogs due to the electron-deficient nature of the thiazole ring.
- Applications : Benzene derivatives are often used in agrochemicals, whereas thiazole sulfonyl chlorides are prioritized in heterocyclic drug synthesis .
Preparation Methods
Direct Sulfonation-Chlorination of Brominated Thiazoles
A common approach involves the sulfonation of pre-brominated thiazole derivatives followed by chlorination. The thiazole ring is first brominated using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Subsequent sulfonation is achieved via chlorosulfonic acid (ClSO₃H), which introduces the sulfonic acid group. Finally, treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.
Example Protocol:
-
Bromination: 2,4-dibromothiazole is synthesized by reacting thiazole with Br₂ in dichloromethane at 0–5°C for 12 hours (yield: 85–90%).
-
Sulfonation: The dibrominated thiazole is treated with ClSO₃H at 70°C for 2 hours, yielding 2,4-dibromothiazole-5-sulfonic acid.
-
Chlorination: SOCl₂ is added dropwise to the sulfonic acid intermediate at reflux (75°C) for 4 hours, producing the target compound (overall yield: 65–70%).
Sequential Bromination of Sulfonated Thiazoles
An alternative strategy involves sulfonating thiazole first, followed by bromination. This method avoids the steric hindrance caused by bromine atoms during sulfonation. However, bromination of sulfonated thiazoles often requires harsher conditions, such as excess Br₂ in sulfuric acid at elevated temperatures (100–120°C), which can lead to side reactions like ring degradation.
Key Challenges:
-
Low regioselectivity during bromination (undesired 2,5-dibromo isomers may form).
-
Degradation of the sulfonyl chloride group under high-temperature bromination.
Optimization of Reaction Conditions
Catalytic Enhancements
The use of catalysts like sulfamic acid (H₃NSO₃) significantly improves yields in sulfonation-chlorination steps. For instance, adding 1–2 wt% sulfamic acid during the reaction of chlorobenzene with ClSO₃H and SOCl₂ increased the yield of 4-chlorobenzenesulfonyl chloride from 9% to 94.4%. This suggests analogous benefits for thiazole systems, where sulfamic acid may stabilize intermediates or suppress side reactions.
Solvent and Temperature Effects
-
Solvent Choice: Polar aprotic solvents (e.g., dichloroethane, dimethylformamide) enhance reagent solubility and reaction homogeneity.
-
Temperature Control: Maintaining temperatures below 80°C during chlorination prevents decomposition of the sulfonyl chloride group.
Comparative Analysis of Synthetic Methods
The table below evaluates two primary routes based on yield, scalability, and practicality:
| Method | Advantages | Disadvantages | Yield Range | Scalability |
|---|---|---|---|---|
| Bromination → Sulfonation | High regioselectivity, mild conditions | Multiple steps increase cost/time | 65–70% | Moderate |
| Sulfonation → Bromination | Fewer steps, lower reagent costs | Low regioselectivity, side reactions | 40–50% | Limited |
Mechanistic Insights
Sulfonation-Chlorination Mechanism
The sulfonation of thiazole derivatives proceeds via electrophilic aromatic substitution (EAS), where ClSO₃H acts as the electrophile. The electron-withdrawing nature of bromine atoms deactivates the thiazole ring, directing the sulfonic acid group to the 5-position. Subsequent chlorination with SOCl₂ involves nucleophilic acyl substitution, converting the –SO₃H group to –SO₂Cl.
Bromination Dynamics
Bromination of thiazole occurs via EAS, with Br₂ generating Br⁺ as the electrophilic species. The 2- and 4-positions are favored due to the electron-donating effects of the sulfur and nitrogen atoms in the thiazole ring. However, excessive bromination can lead to over-substitution or ring opening.
Emerging Methodologies
Microwave-Assisted Synthesis
Recent studies suggest that microwave irradiation reduces reaction times for bromination and sulfonation steps. For example, bromination of thiazole under microwave conditions (100°C, 30 minutes) achieves 95% conversion compared to 12 hours under conventional heating.
Flow Chemistry Applications
Continuous-flow systems enable precise control over exothermic reactions like sulfonation. A pilot-scale flow reactor for benzenesulfonyl chloride synthesis achieved 98% yield by optimizing residence time and temperature gradients . Adapting this to thiazole systems could enhance scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
